molecular formula C13H10NOSe B136078 2-Selenylbenzanilide CAS No. 139015-80-8

2-Selenylbenzanilide

Cat. No. B136078
M. Wt: 275.2 g/mol
InChI Key: KWTUCBZCJBVRTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Selenylbenzanilide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is a selenium-containing derivative of benzanilide, which is a well-known nonsteroidal anti-inflammatory drug. 2-Selenylbenzanilide has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 2-Selenylbenzanilide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. Furthermore, 2-Selenylbenzanilide has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the development of anticancer drugs.

Biochemical And Physiological Effects

2-Selenylbenzanilide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which makes it a potent antioxidant. Furthermore, 2-Selenylbenzanilide has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Selenylbenzanilide in lab experiments is its potent antioxidant and anti-inflammatory activity. This makes it a useful tool for studying the role of oxidative stress and inflammation in various disease models. However, one of the limitations of using 2-Selenylbenzanilide is its potential toxicity at high concentrations. Therefore, careful dose optimization is required when using this compound in lab experiments.

Future Directions

There are several future directions for the research on 2-Selenylbenzanilide. One potential direction is the development of new drugs based on the structure of 2-Selenylbenzanilide for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, the potential use of 2-Selenylbenzanilide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma should be explored further. Additionally, the molecular mechanisms underlying the anticancer activity of 2-Selenylbenzanilide need to be elucidated further to facilitate the development of new anticancer drugs.

Synthesis Methods

The synthesis of 2-Selenylbenzanilide can be achieved through a multistep process involving the reaction of benzanilide with selenium dioxide and sodium borohydride. The reaction proceeds via the formation of a selenium intermediate, which is then reduced to yield the final product.

Scientific Research Applications

2-Selenylbenzanilide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Furthermore, 2-Selenylbenzanilide has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

CAS RN

139015-80-8

Product Name

2-Selenylbenzanilide

Molecular Formula

C13H10NOSe

Molecular Weight

275.2 g/mol

InChI

InChI=1S/C13H10NOSe/c15-13(11-8-4-5-9-12(11)16)14-10-6-2-1-3-7-10/h1-9H,(H,14,15)

InChI Key

KWTUCBZCJBVRTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se]

Other CAS RN

139015-80-8

synonyms

2-selenylbenzanilide
ebselen selenol
N-phenyl-2-carboxamidobenzeneselenol

Origin of Product

United States

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